CP-640186 Hydrochloride: An In-depth Technical Guide
CP-640186 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CP-640186 hydrochloride is a potent, cell-permeable, and orally active small molecule inhibitor of acetyl-CoA carboxylase (ACC). As a non-selective inhibitor of both ACC1 and ACC2 isoforms, it plays a critical role in the regulation of fatty acid metabolism. By blocking the synthesis of malonyl-CoA, CP-640186 hydrochloride effectively inhibits de novo fatty acid synthesis and stimulates fatty acid oxidation. This dual action makes it a valuable tool for research in metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), as well as in oncology, where aberrant lipid metabolism is increasingly recognized as a hallmark of cancer. This technical guide provides a comprehensive overview of the biochemical properties, mechanism of action, in vitro and in vivo pharmacology, and experimental protocols related to CP-640186 hydrochloride.
Chemical and Physical Properties
CP-640186 is a bipiperidylcarboxamide derivative.[1] The hydrochloride salt is typically supplied as a white to off-white solid powder and is soluble in DMSO.[2]
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₅N₃O₃ • HCl | [2] |
| Molecular Weight | 522.08 g/mol | [2] |
| CAS Number | 591778-70-0 | [2] |
| Appearance | White to off-white solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action
CP-640186 hydrochloride is a reversible and allosteric inhibitor of acetyl-CoA carboxylase (ACC).[1] The inhibition is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.[1] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in fatty acid biosynthesis.[3] There are two main isoforms of ACC in mammals: ACC1, which is primarily cytosolic and involved in fatty acid synthesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[3] CP-640186 inhibits both ACC1 and ACC2 with similar potency.[4][5]
By inhibiting ACC, CP-640186 leads to a decrease in the intracellular concentration of malonyl-CoA. This has two major downstream effects:
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Inhibition of Fatty Acid Synthesis: Malonyl-CoA is the primary building block for the synthesis of new fatty acids. A reduction in its availability directly curtails this process.
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Stimulation of Fatty Acid Oxidation: Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase 1 (CPT-1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation. By reducing malonyl-CoA levels, CP-640186 disinhibits CPT-1, leading to an increased rate of fatty acid oxidation.
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Caption: Mechanism of action of CP-640186 hydrochloride.
In Vitro Pharmacology
Enzyme Inhibition
CP-640186 hydrochloride is a potent inhibitor of both ACC1 and ACC2.
| Enzyme | IC₅₀ (nM) | Source |
| Rat Liver ACC1 | 53 | [5] |
| Rat Skeletal Muscle ACC2 | 61 | [5] |
Cellular Activity
The inhibitory effects of CP-640186 on ACC translate to potent activity in various cell-based assays.
| Cell Line | Assay | Endpoint | EC₅₀ | Reference |
| C2C12 cells | Fatty Acid Oxidation | Palmitate Oxidation | 57 nM | [6] |
| Isolated rat epitrochlearis muscle | Fatty Acid Oxidation | Palmitate Oxidation | 1.3 µM | [6] |
| HepG2 cells | Fatty Acid Synthesis | - | 0.62 µM | [6] |
| HepG2 cells | Triglyceride Synthesis | - | 1.8 µM | [6] |
| H460 cells | Cell Growth | - | 20 µM (48h) | [6] |
In Vivo Pharmacology
CP-640186 hydrochloride has demonstrated efficacy in animal models, leading to reductions in fatty acid synthesis and increases in fatty acid oxidation.
Pharmacodynamics
| Animal Model | Tissue | Endpoint | ED₅₀ (mg/kg) | Reference |
| Rats | - | Fatty Acid Synthesis | 13 | [4] |
| CD1 Mice | - | Fatty Acid Synthesis | 11 | [4] |
| ob/ob Mice | - | Fatty Acid Synthesis | 4 | [4] |
| Rats | Whole Body | Fatty Acid Oxidation | ~30 | [4] |
Pharmacokinetics
Pharmacokinetic parameters of CP-640186 have been determined in rats.
| Parameter | Route | Value | Unit | Reference |
| Plasma half-life (t₁/₂) | Intravenous | 1.5 | h | [4] |
| Bioavailability (F) | Oral | 39 | % | [4] |
| Clearance (Clp) | Intravenous | 65 | ml/min/kg | [4] |
| Volume of distribution (Vdss) | Intravenous | 5 | L/kg | [4] |
| Tₘₐₓ | Oral | 1.0 | h | [4] |
| Cₘₐₓ | Oral (10 mg/kg) | 345 | ng/mL | [4] |
| AUC₀-∞ | Oral (10 mg/kg) | 960 | ng•h/mL | [4] |
Experimental Protocols
ACC Enzyme Inhibition Assay
This protocol is a representative method for determining the IC₅₀ of CP-640186 against purified ACC.
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References
- 1. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]
- 4. ACC Inhibitor IV, CP-640186 - Calbiochem | 533978 [merckmillipore.com]
- 5. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
